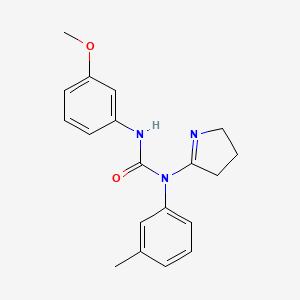
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea, commonly known as DPU-4, is a synthetic compound that has shown promising results in scientific research studies. It belongs to the class of pyrrole-urea derivatives and has been studied for its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
Synthesis and Stereochemical Analysis
The compound has been utilized in the synthesis and stereochemical analysis of active metabolites of potent kinase inhibitors, highlighting its significance in the development of new therapeutic agents. For instance, a study described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, demonstrating the compound's role in medicinal chemistry and drug discovery (Zecheng Chen et al., 2010).
Enzyme Inhibition and Anticancer Investigations
Further research has explored the compound's utility in enzyme inhibition and anticancer activities. A study synthesized several urea derivatives to investigate their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, as well as their impact on a prostate cancer cell line. This illustrates the compound's potential in contributing to new cancer treatments and understanding enzyme behavior (Sana Mustafa et al., 2014).
Corrosion Inhibition
Another application is in the field of materials science, where pyrazoline derivatives, related to the compound , have been investigated for their corrosion inhibition properties. This research is crucial for improving the lifespan and durability of metals in various industrial applications (H. Lgaz et al., 2020).
Organic Synthesis and Structural Chemistry
The compound also plays a role in organic synthesis and structural chemistry, contributing to the development of new synthetic methodologies and the understanding of molecular structures. For example, research on the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showcases its application in creating complex organic molecules and studying their properties (Antonia A Sarantou & G. Varvounis, 2022).
Anion Receptors and Hydrogel Formation
Additionally, the compound's structural framework has been utilized in the design of anion receptors and hydrogel formers, demonstrating its versatility in supramolecular chemistry and materials science. Studies on acyclic molecules containing similar functional groups have shown effectiveness in anion binding and hydrogel formation, highlighting potential applications in environmental and materials chemistry (Philip A. Gale, 2006).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-3-8-16(12-14)22(18-10-5-11-20-18)19(23)21-15-7-4-9-17(13-15)24-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWFNOZVUYDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
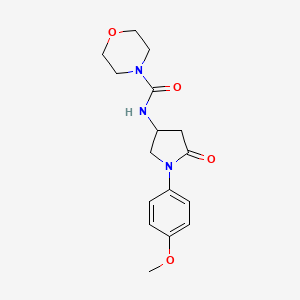
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
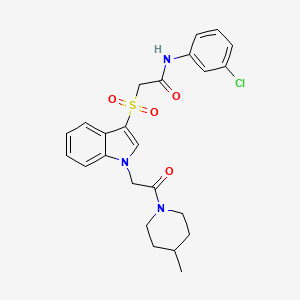
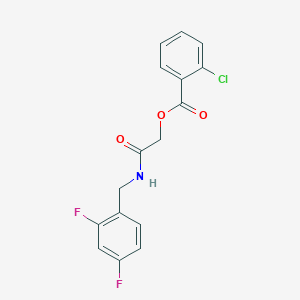
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
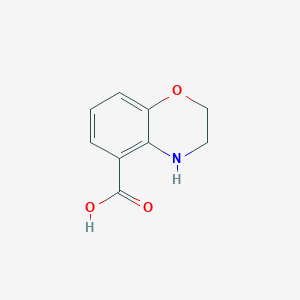

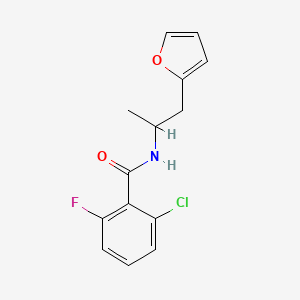
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

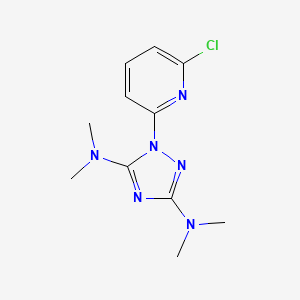
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)